

Fgfr-IN-2 molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fgfr-IN-2*

Cat. No.: *B12414012*

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In-Depth Technical Guide: Fgfr-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of **Fgfr-IN-2**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Core Molecular Data

Fgfr-IN-2 is a small molecule inhibitor with the following key properties:

Property	Value
Molecular Weight	446.54 g/mol
Chemical Formula	C25H30N6O2

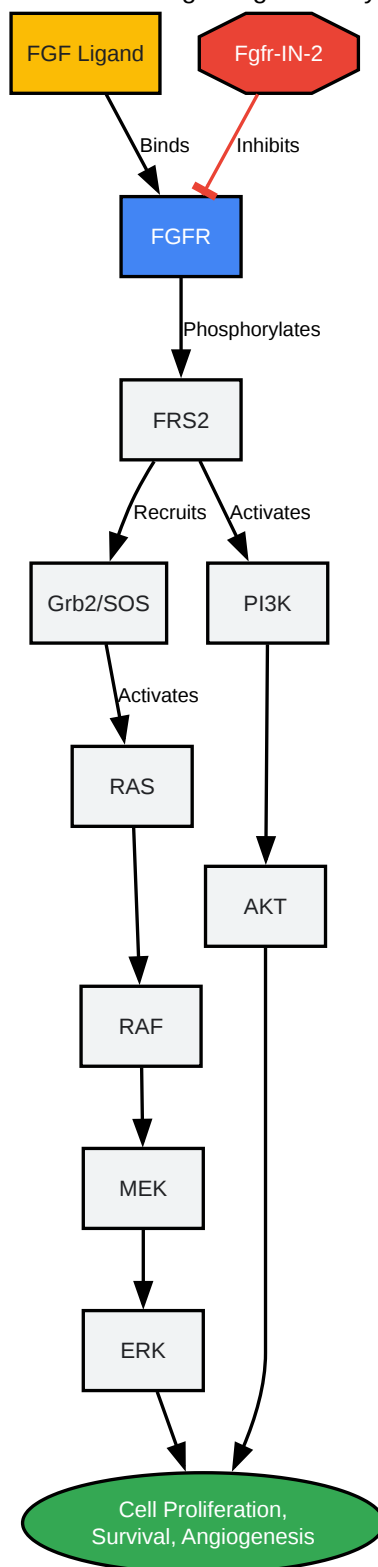
Mechanism of Action and Signaling Pathway

Fgfr-IN-2 is a potent inhibitor of the FGFR family of receptor tyrosine kinases.^[1] Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.^{[2][3][4]} FGFR activation by its cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events crucial for cell proliferation, survival, differentiation, and angiogenesis.^{[2][3][4]}

The primary signaling pathways activated by FGFRs include the RAS-MAPK (mitogen-activated protein kinase) pathway and the PI3K-AKT (phosphoinositide 3-kinase-protein kinase B) pathway.[2][3][5][6] Upon ligand binding and receptor dimerization, autophosphorylation of the intracellular kinase domains creates docking sites for adaptor proteins like FRS2 (FGFR substrate 2).[2][5][6] This leads to the recruitment of Grb2 and SOS, which in turn activates RAS and the downstream MAPK cascade (RAF-MEK-ERK).[2][5][6] Simultaneously, the recruitment of GAB1 can activate the PI3K-AKT pathway, promoting cell survival.[2] **Fgfr-IN-2**, as an ATP-competitive inhibitor, blocks the kinase activity of FGFRs, thereby inhibiting these downstream signaling pathways.

FGF/FGFR Signaling Pathway and Inhibition by Fgfr-IN-2

FGF/FGFR Signaling Pathway

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Caption: Inhibition of the FGF/FGFR signaling pathway by **Fgfr-IN-2**.

Quantitative Data

The inhibitory activity of **Fgfr-IN-2** has been quantified against multiple FGFR isoforms, demonstrating its pan-FGFR inhibitory profile.

Target	IC50 (nM)
FGFR1	7.3[1]
FGFR2	4.3[1]
FGFR3	7.6[1]
FGFR4	11[1]

Experimental Protocols

While specific, detailed experimental protocols for **Fgfr-IN-2** are not readily available in the public domain, the following are representative methodologies for key experiments cited for similar FGFR inhibitors. These can be adapted for the characterization of **Fgfr-IN-2**.

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol describes a method to determine the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

1. Cell Culture:

- Culture a human cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III for FGFR2 amplification) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of growth medium.

- Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

- Prepare a 10 mM stock solution of **Fgfr-IN-2** in DMSO.
- Perform serial dilutions of the stock solution in growth medium to achieve final concentrations ranging from 0.1 nM to 10 μ M.
- Remove the medium from the 96-well plate and add 100 μ L of the medium containing the different concentrations of **Fgfr-IN-2**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours.

4. Proliferation Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

5. Data Analysis:

- Normalize the data to the vehicle control.
- Plot the cell viability against the log concentration of **Fgfr-IN-2**.
- Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This protocol is for assessing the inhibition of FGFR signaling by analyzing the phosphorylation status of downstream effectors like ERK.

1. Cell Culture and Treatment:

- Seed cells in a 6-well plate and grow to 70-80% confluency.
- Serum-starve the cells for 16-24 hours.
- Treat the cells with various concentrations of **Fgfr-IN-2** for 2 hours.
- Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.

2. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins on an 8-12% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.

1. Animal Model and Tumor Implantation:

- Use 6-8 week old immunodeficient mice (e.g., nude or SCID).
- Subcutaneously inject $5-10 \times 10^6$ cancer cells with FGFR alterations (e.g., SNU-16) suspended in Matrigel into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

- Monitor tumor growth by measuring with calipers.
- When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

3. Compound Administration:

- Formulate **Fgfr-IN-2** in an appropriate vehicle (e.g., 0.5% methylcellulose).

- Administer **Fgfr-IN-2** orally once or twice daily at a predetermined dose.
- Administer the vehicle to the control group.

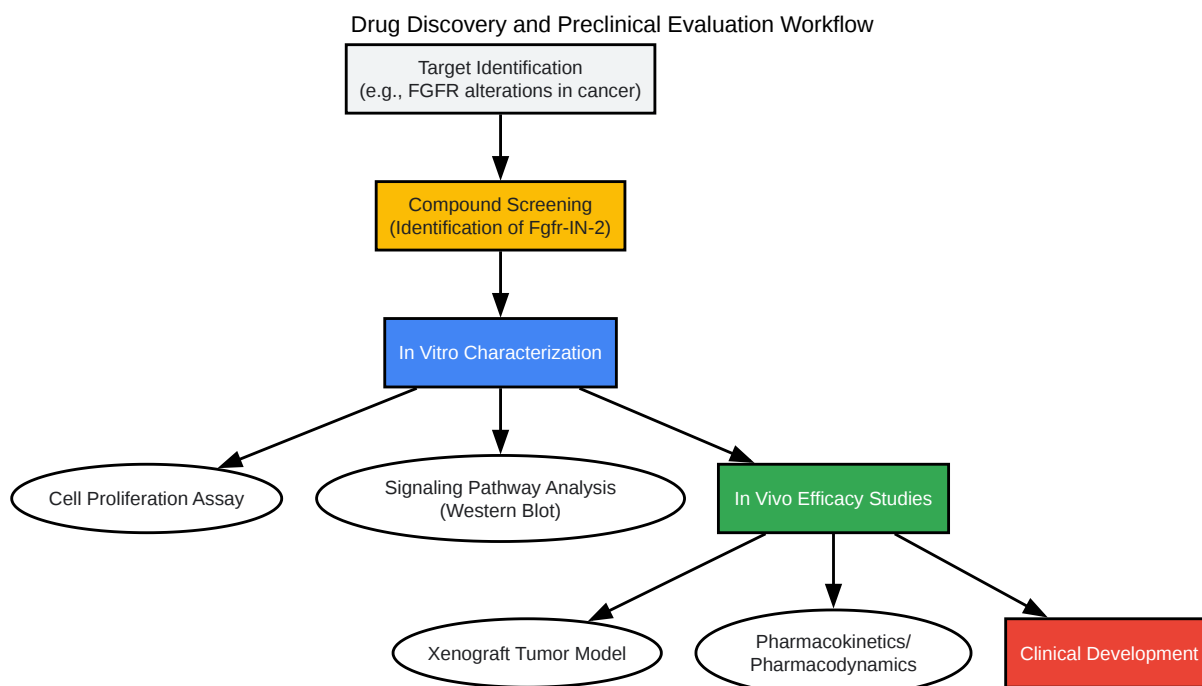
4. Efficacy Assessment:

- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

5. Data Analysis:

- Plot the mean tumor volume over time for each group.
- Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Experimental Workflow



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Caption: A typical workflow for the preclinical evaluation of a targeted therapy like **Fgfr-IN-2**.

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- To cite this document: BenchChem. [Fgfr-IN-2 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414012#fgfr-in-2-molecular-weight-and-formula]

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